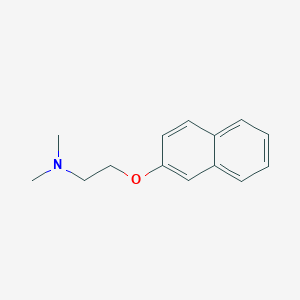![molecular formula C6H12N2 B1201681 1,2-Diazabicyclo[2.2.2]octane CAS No. 329-94-2](/img/structure/B1201681.png)
1,2-Diazabicyclo[2.2.2]octane
Descripción general
Descripción
1,2-Diazabicyclo[2.2.2]octane is a bicyclic organic compound with the formula C6H12N2 . It is a colorless solid and a highly nucleophilic tertiary amine base .
Synthesis Analysis
1,2-Diazabicyclo[2.2.2]octane can be synthesized by a general method involving nitrosation of piperidine carboxylic acids, subsequent reduction to 1-aminopiperidine carboxylic acids, cyclization to 3-keto-1,2-diazabicycloalkanes, and reduction of the latter to 1,2-diazabicycloalkanes .Molecular Structure Analysis
The molecular structure of 1,2-Diazabicyclo[2.2.2]octane is unusual in that the methylene hydrogen atoms are eclipsed within each of the three ethylene linkages . Furthermore, the diazacyclohexane rings, of which there are three, adopt the boat conformations, not the usual chair conformations .Chemical Reactions Analysis
1,2-Diazabicyclo[2.2.2]octane has garnered a lot of interest for numerous organic transformations since it is a low-cost, environmentally friendly, reactive, manageable, non-toxic, and basic organocatalyst with a high degree of selectivity . It functions as a nucleophile as well as a base in a variety of processes for the synthesis of a wide array of molecules, including carbocyclic and heterocyclic compounds .Physical And Chemical Properties Analysis
1,2-Diazabicyclo[2.2.2]octane is a white crystalline powder with a molecular weight of 112.1729 . It is soluble in water and hygroscopic . It has a melting point of 156 to 160 °C and a boiling point of 174 °C .Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis : DABCO is a solid catalyst used in many organic reactions. Its properties as an inexpensive, eco-friendly, highly reactive, and non-toxic base catalyst make it suitable for various organic transformations, often yielding products with high selectivity and excellent yields (Baghernejad, 2010).
One-Pot Synthesis Applications : It facilitates one-pot, multi-component condensation reactions in aqueous media. Such processes are beneficial due to simple operations, mild reaction conditions, high yields, and the use of less toxic chemicals (J. Azizian et al., 2012).
Ultrasound-Accelerated Synthesis : DABCO can catalyze reactions under ultrasound irradiation, which can significantly speed up the reaction process while maintaining mild conditions (D. Azarifar et al., 2013).
Investigation of Side Products in Synthesis : Research has been conducted on the formation of side products like alkylpyrazines and alkylpiperazines during the synthesis of DABCO, providing insights into the chemical mechanisms involved (Jiří Trejbal et al., 2007).
Synthesis of Derivatives : There's a methodology for synthesizing 1,2-Diazabicyclo[2.2.2] octane and its derivatives, which is significant for creating specific structures used in various chemical applications (E. E. Mikhlina et al., 1967).
Switchable Materials with High Phase Transition Temperature : DABCO-based quasi-spherical molecules have been used to create switchable materials with high phase transition temperatures (Xiuli You et al., 2022).
Ionic Liquid Preparation and Application : A new acidic ionic liquid based on DABCO has been developed and used as a reusable catalyst in the synthesis of biologically active compounds, showcasing its potential in the pharmaceutical industry (F. Shirini et al., 2017).
Decarboxylative Acylation : It has been used effectively for decarboxylative acylation of carboxylic acids, a process important in synthesizing various compounds including α-keto and α,β-unsaturated amides or esters (Jun-Rong Zhang et al., 2017).
Oxidation of Alcohols : Bis(chlorine)-1,4-diazabicyclo[2.2.2]octane has been used as an oxidizing agent for converting alcohols into their carbonyl compounds under microwave irradiation (M. Tajbakhsh et al., 2006).
Synthetic Applications : Its use in electrophilic and nucleophilic substitution, cycloaddition, isomerization, and rearrangement reactions has been reviewed, highlighting DABCO's versatility in synthetic chemistry (Dmitry I. Bugaenko et al., 2020).
Safety And Hazards
Propiedades
IUPAC Name |
1,2-diazabicyclo[2.2.2]octane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-3-8-4-2-6(1)5-7-8/h6-7H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVCUKHQDEZNNOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40186554 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
112.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2-Diazabicyclo[2.2.2]octane | |
CAS RN |
329-94-2 | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000329942 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2-Diazabicyclo(2.2.2)octane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40186554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



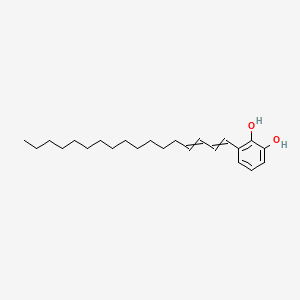

![[(2R,4S)-1,2-dimethyl-4-phenylpiperidin-4-yl] propanoate](/img/structure/B1201601.png)
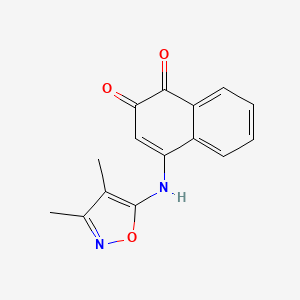

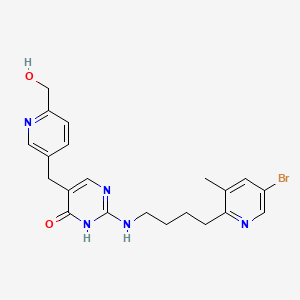
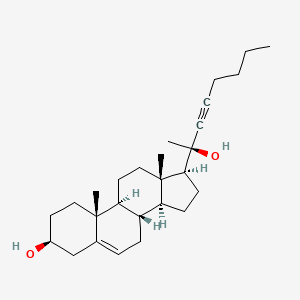

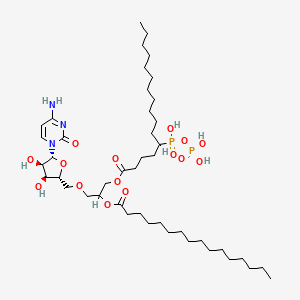

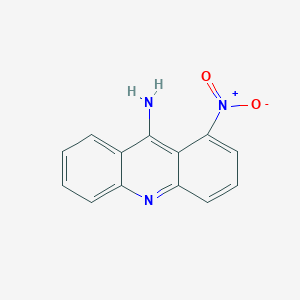
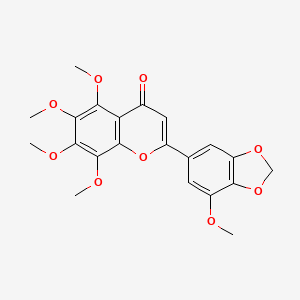
![2-methyl-4-[2,8,11-trihydroxy-11-[5-(1-hydroxypentadecyl)oxolan-2-yl]undecyl]-2H-furan-5-one](/img/structure/B1201619.png)
